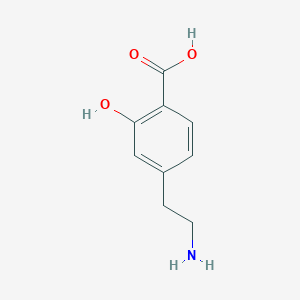

4-(2-Aminoethyl)-2-hydroxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and have been synthesized for a vast array of applications. globalresearchonline.netsemanticscholar.org These compounds form the basis for everything from food preservatives to pharmaceuticals. globalresearchonline.netresearchgate.net Research into benzoic acid derivatives is a mature field, with a constant stream of new studies exploring their potential as antimicrobial agents, enzyme inhibitors, and building blocks for more complex molecules. researchgate.netnih.gov Derivatives of p-hydroxybenzoic acid (PHBA), a structurally related compound, have shown a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.net The introduction of different functional groups to the benzoic acid core can dramatically alter a compound's chemical and biological properties, a principle that drives much of the research in this area.

Academic Significance and Research Gaps for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

Despite the broad interest in benzoic acid derivatives, 4-(2-Aminoethyl)-2-hydroxybenzoic acid remains largely unstudied. A thorough review of existing academic literature reveals a significant lack of research focused specifically on this compound. Its academic significance is therefore largely theoretical at this stage, based on the known activities of its structural components: the 2-hydroxybenzoic acid (salicylic acid) moiety and the aminoethyl side chain.

Overview of Current Academic Research Trajectories for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

There are currently no discernible academic research trajectories for 4-(2-Aminoethyl)-2-hydroxybenzoic acid. The lack of foundational research means that the field is wide open for exploration. Future research would likely begin with the synthesis and basic characterization of the compound, followed by screening for various biological activities. Given the structural similarities to other bioactive benzoic acid derivatives, initial investigations might focus on its potential as an antimicrobial, anti-inflammatory, or central nervous system-acting agent. However, without any published research, any discussion of current trajectories remains speculative.

Chemical and Physical Properties

Basic information for 4-(2-Aminoethyl)-2-hydroxybenzoic acid has been compiled from available chemical databases.

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 4-(2-aminoethyl)-2-hydroxybenzoic acid |

| Synonyms | 4-(Aminoethyl)salicylic acid, Benzoic acid, 4-(2-aminoethyl)-2-hydroxy- |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-3-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,11H,3-4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVJYCOXFSGLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601344 | |

| Record name | 4-(2-Aminoethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708967-62-8 | |

| Record name | 4-(2-Aminoethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 4 2 Aminoethyl 2 Hydroxybenzoic Acid

Established Laboratory Synthesis Routes for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

The synthesis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid, a substituted salicylic (B10762653) acid derivative, can be approached through established organic chemistry reactions. These routes often begin with more common starting materials, such as 4-aminosalicylic acid or related benzoic acid derivatives, and involve multiple steps to introduce the aminoethyl side chain.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for preparing complex aromatic compounds. A plausible, though not explicitly detailed in the provided literature for this specific molecule, approach could be analogous to the synthesis of other substituted benzoic acids. For instance, the synthesis of benzocaine (B179285) from 4-nitrotoluene (B166481) involves a sequence of reduction and oxidation steps. athabascau.ca A similar strategic approach for 4-(2-Aminoethyl)-2-hydroxybenzoic acid might involve:

Starting Material Selection : A potential starting point could be a derivative of 2-hydroxy-4-methylbenzoic acid.

Side-Chain Functionalization : The methyl group could be halogenated and subsequently converted to a nitrile, which is then reduced to the aminoethyl group.

Protection/Deprotection : The hydroxyl and carboxyl groups on the aromatic ring would likely require protection during the side-chain modification steps to prevent unwanted reactions.

Another established method for preparing primary aromatic amines is the reduction of nitro compounds. athabascau.ca A synthesis could therefore be designed starting from a 2-hydroxy-4-(2-nitroethyl)benzoic acid precursor. The reduction of the nitro group can be achieved using reagents like tin and hydrochloric acid or through catalytic hydrogenation. athabascau.ca

A historical method for producing 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) involves the carboxylation of m-aminophenol using potassium carbonate and carbon dioxide under pressure, a variant of the Kolbe-Schmitt reaction. google.com While this produces the parent amine, further modification would be required to introduce the ethyl linker, a non-trivial transformation.

Comparative Analysis of Synthetic Yields and Efficiencies

Table 1: Factors Influencing Synthetic Yield

| Factor | Description | Impact on Yield |

|---|---|---|

| Reaction Conditions | Temperature, pressure, reaction time, and atmosphere (e.g., inert). | Optimization is critical; non-optimal conditions can lead to side products or incomplete reactions. |

| Reagent Purity | Presence of impurities in starting materials or reagents. | Impurities can interfere with the reaction, leading to lower yields and purification challenges. truman.edu |

| Stoichiometry | Molar ratios of reactants and catalysts. | Incorrect ratios can result in unreacted starting material or the formation of byproducts. |

| Purification Method | Crystallization, chromatography, distillation. | Each purification step incurs some loss of product, affecting the isolated yield. |

| Equilibrium Reactions | Reactions that are reversible, such as Fischer esterification. | The presence of products (e.g., water) can shift the equilibrium, reducing the yield. truman.edu |

Novel Methodologies in the Preparation of 4-(2-Aminoethyl)-2-hydroxybenzoic acid

Recent advancements in chemical synthesis focus on developing more sustainable and efficient methods. These include green chemistry principles and the use of biological catalysts.

Green Chemistry Approaches

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. rjpbcs.com Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes. mdpi.comjddhs.com

For a synthesis involving 4-(2-Aminoethyl)-2-hydroxybenzoic acid, a green approach would involve:

Solvent Selection : Replacing traditional hazardous solvents like DMF with greener alternatives such as ethyl acetate (B1210297) or even conducting reactions in water or under solvent-free conditions. jddhs.comunibo.it

Catalysis over Stoichiometric Reagents : Employing catalytic methods, which are often more atom-economical and generate less waste than stoichiometric reagents. rjpbcs.com

Energy Efficiency : Designing reactions that can be performed at ambient temperature and pressure to reduce energy consumption.

For example, in peptide synthesis, a related field involving the formation of amide bonds, traditional coupling reagents can be replaced with greener alternatives. The choice of solvent has been shown to significantly impact reaction conversion rates, with ethyl acetate being identified as a more sustainable option than DMF. unibo.it

Chemo-Enzymatic Synthesis for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov Enzymes can perform specific transformations under mild conditions (room temperature, neutral pH) with high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods. researchgate.netresearchgate.net

A potential chemo-enzymatic route to 4-(2-Aminoethyl)-2-hydroxybenzoic acid could involve:

Enzymatic Carboxylation : A key step could be the selective carboxylation of a substituted phenol (B47542) precursor using a carboxylase enzyme. Such enzymes can carboxylate phenol derivatives with high selectivity, avoiding the harsh conditions of the Kolbe-Schmitt reaction. researchgate.net

Biocatalytic Reduction or Transamination : An enzymatic reduction of a nitrile or a transamination of a ketone precursor could be used to install the aminoethyl group with high enantioselectivity.

This approach merges the precision of enzymatic transformations for key steps with the robustness of chemical synthesis for other modifications. nih.gov For instance, a two-step chemo-enzymatic method has been developed for propenylbenzene derivatives, involving a lipase-catalyzed epoxidation followed by microbial oxidation to yield valuable products. frontiersin.org Similarly, specific anomers of glycosides can be prepared by using an enzyme to selectively hydrolyze the unwanted anomer from a chemically synthesized mixture. mdpi.com

Synthesis of Analogues and Derivatives of 4-(2-Aminoethyl)-2-hydroxybenzoic acid

The synthesis of analogues and derivatives of a parent compound is crucial for exploring its biological activity and developing new applications. rsc.org The functional groups on 4-(2-Aminoethyl)-2-hydroxybenzoic acid—the carboxylic acid, the phenol, and the primary amine—provide multiple handles for derivatization.

Ester and Amide Formation : The carboxylic acid group can be converted to a wide range of esters and amides. For example, derivatives of 4-(2-chloroacetamido)benzoic acid were synthesized via Fischer esterification and Schotten-Baumann reactions to produce various esters and amides. researchgate.net

Schiff Base Formation : The primary amine can react with aldehydes or ketones to form Schiff bases (imines). A series of Schiff base derivatives of 4-aminobenzoic acid were prepared by reacting it with various substituted salicylaldehydes, yielding compounds with different substitution patterns on the phenolic ring. mdpi.com

Acylation of the Amine : The amino group can be acylated. For instance, taurine (B1682933) has been acylated with hydroxybenzoic acid chlorides to create N-(hydroxybenzoyl)taurines, which were then converted to water-soluble salts. eco-vector.com

These derivatization strategies allow for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and biological target affinity. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(2-Aminoethyl)-2-hydroxybenzoic acid |

| 4-Aminosalicylic acid |

| 4-Hydroxybenzoic acid |

| Benzocaine |

| 4-Nitrotoluene |

| 2-Hydroxy-4-methylbenzoic acid |

| 2-Hydroxy-4-(2-nitroethyl)benzoic acid |

| m-Aminophenol |

| Methyl m-nitrobenzoate |

| Ethyl acetate |

| Dimethylformamide (DMF) |

| Taurine |

| N-(hydroxybenzoyl)taurines |

Structural Modification Strategies

Structural modification of a lead compound like 4-(2-Aminoethyl)-2-hydroxybenzoic acid is a targeted approach to optimize its properties. Strategies often focus on altering specific functional groups to enhance potency, selectivity, or pharmacokinetic profiles. General strategies for such modifications often involve replacing or modifying key functional groups with known bioisosteres or other moieties to probe interactions with biological targets.

Key functional groups on the 4-(2-Aminoethyl)-2-hydroxybenzoic acid scaffold that are amenable to modification include:

Carboxylic Acid Group: This group can be converted into esters, amides, or replaced with bioisosteric surrogates like tetrazoles.

Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification or esterification to alter its hydrogen-bonding capacity and lipophilicity.

Primary Amino Group: The amino group on the ethyl side chain is a key site for modification, allowing for acylation, alkylation, or conversion to other nitrogen-containing functional groups.

Aromatic Ring: The benzene (B151609) ring can be substituted with various groups (e.g., halogens, alkyls) to influence electronic properties and steric bulk.

These modifications can be guided by computational modeling and an understanding of the structural requirements for a desired biological activity. For instance, in the context of developing inhibitors for enzymes like HIV-1 integrase, it has been noted that replacing carboxyl groups with surrogates like tetrazoles, or substituting ester groups with more robust linkages like amides or ethers, can be viable strategies for optimization.

Table 1: Potential Structural Modifications for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

| Functional Group | Modification Strategy | Potential Outcome |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Replacement with tetrazole | Altered solubility, membrane permeability, and metabolic stability |

| Phenolic Hydroxyl | O-alkylation (Etherification), O-acylation (Esterification) | Modified hydrogen-bonding capacity, protection from metabolism |

| Primary Amine | N-acylation, N-alkylation, N-sulfonylation, Reductive amination | Introduction of diverse substituents, altered basicity and polarity |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Modified electronic properties and steric profile of the scaffold |

Library Synthesis and Diversity-Oriented Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules from a common starting material. nih.govbroadinstitute.org Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to produce novel molecular scaffolds. broadinstitute.orgnih.gov This approach is particularly valuable for identifying new biological probes and drug leads, especially for targets considered 'undruggable'. nih.gov

The 4-(2-Aminoethyl)-2-hydroxybenzoic acid scaffold is an excellent candidate for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy would involve systematically reacting these sites to create a library of compounds with significant structural variation. This can be achieved through techniques like multi-component reactions or by employing a "build/couple/pair" strategy where molecular complexity is progressively increased. nih.gov

For example, the primary amino group can be used as a handle to introduce a wide range of substituents via amide bond formation. Subsequently, the carboxylic acid and hydroxyl groups can be modified. This approach allows for the generation of a large library of related but distinct molecules from a single, readily accessible core structure. The goal is to create a library that covers a broad range of chemical properties (e.g., size, shape, polarity, and functionality) to maximize the chances of finding a compound with a desired biological effect. nih.govd-nb.info

Table 2: Diversity-Oriented Synthesis (DOS) Approach Using the Target Scaffold

| Diversification Point | Reaction Type | Example Reagents | Resulting Structural Diversity |

|---|---|---|---|

| Amino Group | Acylation | Various acid chlorides, sulfonyl chlorides | Library of amides and sulfonamides with diverse side chains |

| Carboxylic Acid | Amidation | A library of primary and secondary amines | Collection of carboxamides with varied substituents |

| Hydroxyl Group | Etherification | Different alkyl halides | Series of ether derivatives with altered lipophilicity |

| Aromatic Ring | Multi-component Reaction | Combination with aldehydes and isonitriles | Generation of more complex heterocyclic systems fused to the core |

Biological Origin, Biosynthesis, and Biotransformation of 4 2 Aminoethyl 2 Hydroxybenzoic Acid

Natural Occurrence and Ecological Relevance of Related Hydroxybenzoic Acids

Hydroxybenzoic acids are a widespread class of phenolic compounds found throughout the plant and microbial kingdoms. nih.govnih.gov They are secondary metabolites, meaning they are not directly involved in the primary functions of growth, development, and reproduction, but play crucial roles in adaptation and defense. mdpi.com These compounds are commonly found in fruits, vegetables, teas, and wines, contributing to their flavor and preservation. wikipedia.org

Ecologically, hydroxybenzoic acids are significant for their allelopathic properties, where they are released by one plant to inhibit the growth of another. They also function as a defense mechanism against pathogens and herbivores. For instance, 4-hydroxybenzoic acid, a close structural relative of the title compound, has been shown to exhibit antimicrobial effects, protecting plants from fungal infections. nih.gov The antioxidant capacity of hydroxybenzoic acids is also a key feature, as they can neutralize free radicals, thereby protecting the organism from oxidative stress. nih.gov This property is largely dependent on the number and position of hydroxyl groups on the aromatic ring. nih.gov

Table 1: Natural Sources of Common Hydroxybenzoic Acids

| Hydroxybenzoic Acid | Common Natural Sources | Ecological Role |

| 4-Hydroxybenzoic acid | Maize, Tea, Red Wines, Potatoes nih.govwikipedia.org | Antimicrobial, Allelopathic, Antioxidant nih.gov |

| Salicylic (B10762653) acid (2-hydroxybenzoic acid) | Willow bark, Fruits, Vegetables google.com | Plant hormone, Defense signaling, Allelopathic |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | Guava, Grapes, Pomegranate, Mango nih.gov | Antioxidant, Anti-herbivory |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Citrus fruits, Sesame, Olive nih.gov | Antioxidant, Anti-inflammatory |

This table is generated based on available data for related compounds and does not imply the natural occurrence of 4-(2-Aminoethyl)-2-hydroxybenzoic acid.

Enzymatic Pathways in the Biosynthesis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid Precursors

While the direct biosynthetic pathway for 4-(2-Aminoethyl)-2-hydroxybenzoic acid is not established, a plausible route can be hypothesized by examining the known synthesis of its structural components: the 2-hydroxybenzoic acid core and the 4-(2-aminoethyl) side chain.

Precursor Identification and Elucidation of Metabolic Steps

The biosynthesis of aromatic compounds in plants and microorganisms predominantly originates from the shikimate pathway . ebi.ac.uksigmaaldrich.com This pathway converts simple carbohydrate precursors into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. A key intermediate in this pathway is chorismate , which serves as a branch point for the synthesis of various aromatic molecules, including hydroxybenzoic acids. sigmaaldrich.comnih.gov

The formation of the 4-(2-aminoethyl) side chain likely involves an amino acid precursor. In mammals, phenethylamine (B48288) is produced from L-phenylalanine via decarboxylation, a reaction catalyzed by aromatic L-amino acid decarboxylase. wikipedia.org A well-known parallel is the biosynthesis of the neurotransmitter dopamine (B1211576) , which has a 4-(2-aminoethyl)benzene-1,2-diol structure. Dopamine is synthesized from the amino acid L-DOPA by the enzyme DOPA decarboxylase, which removes the carboxyl group. wikipedia.org

Based on these established pathways, a hypothetical biosynthetic route for 4-(2-Aminoethyl)-2-hydroxybenzoic acid could involve a modified amino acid, such as a hydroxylated and aminated derivative of phenylalanine or tyrosine. This precursor would likely undergo decarboxylation to form the aminoethyl group, along with other enzymatic modifications like hydroxylation to yield the final structure.

Characterization of Key Enzymes Involved in Biosynthesis

The biosynthesis of the hydroxybenzoic acid core and the aminoethyl side chain would be catalyzed by specific classes of enzymes.

Chorismate-pyruvate lyase (CPL): This enzyme can directly convert chorismate into 4-hydroxybenzoic acid, representing a potential first step in the formation of the benzoic acid backbone. nih.gov

Hydroxylases: Enzymes such as cytochrome P450 monooxygenases are responsible for the hydroxylation of aromatic rings. nih.gov A specific hydroxylase would be required to add the hydroxyl group at the C-2 position of the benzoic acid ring.

Aromatic L-amino acid decarboxylase (AADC): This class of enzymes is crucial for the formation of the aminoethyl side chain by removing the carboxyl group from an aromatic amino acid precursor. wikipedia.orgwikipedia.org The specific substrate for an AADC in the proposed pathway for 4-(2-Aminoethyl)-2-hydroxybenzoic acid remains to be identified.

Table 2: Key Enzyme Classes in the Hypothesized Biosynthesis

| Enzyme Class | Function | Potential Role in Biosynthesis |

| Chorismate-pyruvate lyase | Converts chorismate to 4-hydroxybenzoic acid nih.gov | Formation of the benzoic acid core |

| Aromatic Hydroxylases | Adds hydroxyl groups to aromatic rings nih.gov | Addition of the hydroxyl group at the C-2 position |

| Aromatic L-amino acid decarboxylase | Removes carboxyl group from an amino acid wikipedia.org | Formation of the 2-aminoethyl side chain |

This table outlines enzyme classes that could plausibly be involved in the biosynthesis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid based on known metabolic pathways.

Biotransformation and Metabolic Fate of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in Preclinical Models

There is no direct preclinical metabolic data available for 4-(2-Aminoethyl)-2-hydroxybenzoic acid. However, its likely metabolic fate can be inferred from the known biotransformation of structurally related compounds, which generally undergo Phase I and Phase II metabolic reactions. researchgate.net

Phase I Metabolic Reactions (e.g., Hydroxylation, Dealkylation)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. For 4-(2-Aminoethyl)-2-hydroxybenzoic acid, several Phase I reactions are plausible:

Oxidation of the Aminoethyl Side Chain: The alkyl side chain is a likely target for oxidation. Enzymes can oxidize the carbon atom adjacent to the aromatic ring (the benzylic position), potentially leading to a carboxylic acid. libretexts.orglibretexts.org The primary amine could also be a substrate for monoamine oxidases (MAOs), which would deaminate the side chain. wikipedia.org

Aromatic Hydroxylation: Additional hydroxyl groups could be added to the benzene (B151609) ring by cytochrome P450 enzymes, further increasing its water solubility. nih.gov

Phase II Metabolic Reactions (e.g., Conjugation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.

N-Acetylation: The primary amino group of the aminoethyl side chain is a prime candidate for acetylation by N-acetyltransferases. This is a major metabolic pathway for the related compound 4-aminosalicylic acid. nih.govnih.gov

Glucuronidation and Sulfation: The phenolic hydroxyl group and the carboxylic acid group are susceptible to conjugation with glucuronic acid (by UDP-glucuronosyltransferases) or sulfate (B86663) (by sulfotransferases). researchgate.net These are common metabolic routes for phenolic compounds. In plants, glucosylation of hydroxybenzoic acids is a known detoxification and storage mechanism. mdpi.com

Table 3: Predicted Metabolic Pathways for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

| Metabolic Phase | Reaction Type | Potential Site of Metabolism | Consequence |

| Phase I | Side-chain Oxidation | Aminoethyl group | Formation of a carboxylic acid or alcohol |

| Deamination | Amino group | Removal of the amine, formation of an aldehyde | |

| Aromatic Hydroxylation | Benzene ring | Addition of further -OH groups | |

| Phase II | N-Acetylation | Amino group | Inactivation and increased excretion nih.govnih.gov |

| Glucuronidation | Hydroxyl or Carboxyl group | Increased water solubility for excretion researchgate.net | |

| Sulfation | Hydroxyl group | Increased water solubility for excretion |

This table represents a predictive metabolic profile based on the known biotransformation of similar chemical structures.

Excretion Pathways in Animal Models

Comprehensive studies detailing the specific excretion pathways of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in animal models are not available in the current body of scientific literature. While research into the metabolic fate of structurally related compounds offers some insights, direct experimental data on the elimination routes and metabolic products of 4-(2-Aminoethyl)-2-hydroxybenzoic acid remains to be established.

Research on analogous benzoic acid derivatives in various animal species indicates that the primary route of elimination is typically through renal excretion in the urine. For instance, studies on simple benzoic acid in multiple species, including rodents, rabbits, and primates, have shown that it is predominantly metabolized to hippuric acid and subsequently excreted in the urine. nih.gov In the channel catfish, benzoic acid is also primarily eliminated via urine, with the majority being excreted as the unchanged parent compound and a smaller fraction as benzoyltaurine. nih.gov

Similarly, investigations into more complex benzoic acid derivatives, such as 2- and 4-chlorobenzoic acids in rats, have identified urine as the major excretion route, accounting for over 80% of the administered dose within 24 hours. nih.gov Another study on the MEK inhibitor zapnometinib, a difluorobenzoic acid derivative, found that in rats, the principal route of excretion was fecal, with over 90% of the dose eliminated within 48 hours, largely as the unchanged compound along with several metabolites. nih.gov Urinary excretion for zapnometinib was a minor pathway. nih.gov

Pharmacokinetic studies of derivatives of 5-aminosalicylic acid (5-ASA), which share some structural similarities with the compound , have been conducted in rats. mdpi.complos.org These studies have characterized parameters such as elimination half-life and tissue distribution, but have not provided detailed breakdowns of the excretion pathways, for instance, the relative percentages eliminated through urine versus feces. mdpi.complos.org

Given the structural components of 4-(2-Aminoethyl)-2-hydroxybenzoic acid, including the benzoic acid core, a hydroxyl group, and an aminoethyl side chain, it is plausible that its excretion would involve metabolic conjugation followed by renal and/or fecal elimination. However, without direct experimental evidence, any description of its excretion profile remains speculative. Further research, including in vivo studies in relevant animal models, is necessary to elucidate the precise excretion pathways, identify the major metabolites, and quantify the routes of elimination for 4-(2-Aminoethyl)-2-hydroxybenzoic acid.

Molecular and Cellular Mechanisms of Action of 4 2 Aminoethyl 2 Hydroxybenzoic Acid

Identification and Characterization of Molecular Targets

Receptor Binding and Agonist/Antagonist Profiles

No data is available on the specific receptors to which 4-(2-Aminoethyl)-2-hydroxybenzoic acid binds, nor is there information on whether it acts as an agonist or antagonist at any identified receptor.

Enzyme Inhibition or Activation Kinetics

There is no published research detailing the inhibitory or activating effects of 4-(2-Aminoethyl)-2-hydroxybenzoic acid on any specific enzymes. Consequently, kinetic data such as IC50 or Ki values are not available.

Protein-Protein Interaction Modulation

Information regarding the ability of 4-(2-Aminoethyl)-2-hydroxybenzoic acid to modulate protein-protein interactions is not present in the current scientific literature.

Cellular Signaling Pathways Affected by 4-(2-Aminoethyl)-2-hydroxybenzoic acid

Modulation of Kinase Cascades

There are no studies that have investigated or identified any effects of this compound on specific kinase cascades.

Influence on G-Protein Coupled Receptor (GPCR) Signaling

The influence of 4-(2-Aminoethyl)-2-hydroxybenzoic acid on any GPCR signaling pathways has not been documented.

Nuclear Receptor Interactions

Information regarding the interaction of 4-(2-Aminoethyl)-2-hydroxybenzoic acid with nuclear receptors is not available in the current scientific literature. Nuclear receptors are a class of proteins that respond to steroid and thyroid hormones and certain other molecules. mdpi.com They act as transcription factors, regulating the expression of specific genes upon binding with a ligand. mdpi.com The interaction typically involves the ligand-binding domain (LBD) of the receptor, which can lead to the recruitment of coactivator or corepressor proteins, thereby activating or repressing gene transcription. mdpi.comnih.gov However, no studies have been published that investigate whether 4-(2-Aminoethyl)-2-hydroxybenzoic acid can act as a ligand for any nuclear receptor.

Impact on Gene Expression and Proteomics at the Cellular Level

Transcriptomic Profiling in Response to 4-(2-Aminoethyl)-2-hydroxybenzoic acid

There are no available transcriptomic studies (such as RNA-Seq or microarray analysis) that have profiled changes in gene expression in cells following treatment with 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Such studies are crucial for understanding the broad impact of a compound on cellular pathways and functions by measuring the expression levels of thousands of genes simultaneously. nih.govmdpi.com

Proteomic Changes and Post-Translational Modifications

Similarly, no proteomic analyses have been published that identify changes in protein expression or post-translational modifications resulting from exposure to 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Proteomic techniques, often utilizing mass spectrometry, are used to identify and quantify the complete set of proteins in a cell or tissue and can reveal downstream effects of a compound that are not apparent at the transcriptomic level. nih.govnih.gov

Cellular Phenotypic Responses in In Vitro Models

Cell Viability and Proliferation Studies

No research data exists on the effects of 4-(2-Aminoethyl)-2-hydroxybenzoic acid on the viability or proliferation of cells in in vitro models. Cell viability assays are fundamental in toxicology and pharmacology to determine the concentration at which a compound may be cytotoxic or inhibit cell growth. mdpi.com

Modulation of Cellular Differentiation Processes

There is no information available concerning the potential for 4-(2-Aminoethyl)-2-hydroxybenzoic acid to modulate cellular differentiation. Investigating a compound's ability to induce or inhibit the process by which a cell changes from one type to a more specialized type is essential for applications in regenerative medicine and for understanding developmental toxicology.

Based on the available scientific literature, there is currently no specific information regarding the regulation of immune and inflammatory responses in cell lines by the chemical compound 4-(2-Aminoethyl)-2-hydroxybenzoic acid.

Extensive searches for research data on the effects of 4-(2-Aminoethyl)-2-hydroxybenzoic acid on immune and inflammatory pathways in in vitro cell models did not yield any specific results. While there is research on various other derivatives of hydroxybenzoic acid and their potential anti-inflammatory or immunomodulatory properties, this information does not pertain to the specific compound .

Therefore, the subsection "4.4.3. Regulation of Immune and Inflammatory Responses in Cell Lines" cannot be populated with the requested detailed research findings and data tables at this time. Further scientific investigation is required to elucidate the molecular and cellular mechanisms of action of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in this context.

Preclinical Pharmacological Investigations of 4 2 Aminoethyl 2 Hydroxybenzoic Acid

In Vitro Pharmacological Efficacy in Disease Models

Extensive literature searches did not yield specific data regarding in vitro functional assays, biomarker readouts, or comparative efficacy studies for the compound 4-(2-Aminoethyl)-2-hydroxybenzoic acid. While research exists for structurally related compounds such as 4-hydroxybenzoic acid and its derivatives, this information does not directly apply to the specified molecule. nih.govresearchgate.net

Functional Assays and Biomarker Readouts

There is no publicly available information detailing the use of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in specific in vitro functional assays or the identification of associated biomarker readouts.

Comparative Efficacy with Reference Compounds

No studies were identified that directly compare the in vitro efficacy of 4-(2-Aminoethyl)-2-hydroxybenzoic acid with any reference compounds.

In Vivo Efficacy Studies in Animal Models of Disease

Similarly, a comprehensive search for in vivo efficacy studies of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in established animal models of disease did not yield any specific results. Information on the in vivo evaluation of other benzoic acid derivatives is available but is not directly relevant to the target compound. mdpi.commdpi.comnih.gov

Established Animal Models for Preclinical Evaluation

There is no information in the public domain that describes the use of specific animal models for the preclinical evaluation of 4-(2-Aminoethyl)-2-hydroxybenzoic acid.

Dose-Response Relationships and Efficacy Benchmarking

No data on dose-response relationships or efficacy benchmarking for 4-(2-Aminoethyl)-2-hydroxybenzoic acid in animal models could be located. General principles of dose-response analysis are well-established in preclinical research, but their specific application to this compound has not been documented. nih.govresearchgate.net

Pharmacokinetic Characterization in Animal Models

The pharmacokinetic profile of a drug candidate is a critical component of preclinical evaluation, determining its absorption, distribution, metabolism, and excretion (ADME). While specific data for 4-(2-Aminoethyl)-2-hydroxybenzoic acid is not available, studies on other salicylic (B10762653) acid derivatives provide a framework for understanding how such compounds might behave in biological systems.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

ADME studies are fundamental to understanding the journey of a compound through the body. Research on related compounds highlights key characteristics.

For instance, a study on 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1) , a derivative of 5-aminosalicylic acid, in Wistar rats showed that after oral administration, the compound was absorbed and widely distributed to all evaluated tissues. nih.gov The metabolism of this compound was not detailed in the provided information, but its clearance suggests it is removed from the body effectively. nih.gov

Similarly, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2) , another 5-ASA derivative, was found to be absorbed after oral dosing in Wistar rats, although with low oral bioavailability. plos.org This compound was also detected in all examined tissues. plos.orgnih.gov The plasma protein binding for C2 was minimal, with the unbound fraction ranging from 89.8% to 92.5%, indicating that a large portion of the compound is available to cross into tissues. plos.orgnih.gov The blood-plasma partitioning ratio suggested that C2 primarily resides in the plasma rather than within blood cells. plos.orgnih.gov

In the context of more complex molecules, a proteolysis-targeting chimera (PROTAC) designated as 14C-A947 , which incorporates a von Hippel-Lindau (VHL) ligand, demonstrated rapid distribution to tissues and subsequent excretion primarily through the bile in rats. nih.gov This highlights that even for larger molecules with poor pharmacokinetic profiles, tissue distribution is a key factor in their activity. nih.gov

Bioavailability and Systemic Exposure in Preclinical Species

Bioavailability is a measure of the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

For 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1) , oral administration in rats at a dose of 50 mg/kg resulted in an absolute oral bioavailability of approximately 77%. nih.govmdpi.com The maximum plasma concentration (Cmax) was reached at 33 minutes. nih.govmdpi.com

In contrast, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2) exhibited a much lower absolute oral bioavailability of about 13% in Wistar rats after a 100 mg/kg oral dose. plos.orgnih.gov The Cmax for C2 was 2.5 µg/mL, reached at 24 minutes post-administration. plos.orgnih.gov

The following table summarizes the pharmacokinetic parameters for these related compounds in rats.

| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | T1/2 (h) | Bioavailability (%) |

| C1 | p.o. | 50 | 2.8 ± 0.1 | 33 | 2.5 ± 0.6 | ~77 |

| C1 | i.v. | 50 | - | - | ~0.9 | - |

| C2 | p.o. | 100 | 2.5 ± 0.3 | 24 | ~0.45 | ~13 |

| C2 | i.v. | 50 | - | - | ~0.55 | - |

Data sourced from references nih.govplos.orgnih.govmdpi.com. C1 refers to 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid and C2 refers to 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid.

Tissue Distribution and Accumulation

Understanding where a compound distributes in the body is crucial for assessing its potential efficacy and safety.

Following a single oral dose of 100 mg/kg of 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2) , the compound was detected in all examined tissues in Wistar rats, including the brain and colon, with evidence of accumulation over time. plos.orgnih.gov This wide distribution is significant as it suggests the compound can reach various potential sites of action. plos.orgnih.gov

For the PROTAC molecule 14C-A947 , intravenous administration in rats led to rapid distribution and accumulation in tissues such as the lung and liver, despite fast clearance from the circulation. nih.gov This sustained tissue retention was linked to prolonged protein degradation and efficacy in a lung cancer model, emphasizing that plasma concentrations may not always represent the concentrations at the site of action. nih.gov Radioactivity was still detectable in plasma and blood at 336 hours post-administration, with a high volume of distribution (23.9 L/kg in plasma) indicating significant tissue bio-distribution. nih.gov

Pharmacodynamic Markers and Target Engagement in Preclinical Systems

Pharmacodynamics involves the study of a drug's effect on the body. Target engagement confirms that a drug is binding to its intended biological target. Specific pharmacodynamic data for 4-(2-Aminoethyl)-2-hydroxybenzoic acid are not available. The following sections describe general methodologies and findings from related fields.

Ex Vivo and In Situ Target Occupancy Studies

Measuring target engagement in living systems is a key step in drug development. Several methods can be employed.

Radioligand-Displacement Assays: These assays involve pre-treating an animal with the drug candidate followed by a radiolabeled tracer that also binds to the target protein. nih.gov The displacement of the radiotracer indicates that the drug has engaged the target.

Activity-Based Protein Profiling (ABPP): This chemoproteomic method can be used ex situ by adding an ABPP reagent to tissue lysates from dosed animals to measure target engagement. nih.gov

Imaging Techniques: Non-invasive imaging methods like Positron Emission Tomography (PET) can be used to monitor target engagement in vivo. nih.govresearchgate.net For example, PET imaging has been used to quantify the occupancy of the vesicular monoamine transporter 2 (VMAT2) by the drug valbenazine, establishing a benchmark for target engagement needed for clinical efficacy. nih.gov Studies have shown that for some central nervous system drugs, a specific level of receptor occupancy, such as ~60% for dopamine (B1211576) D2 receptors, correlates with clinical benefits. researchgate.net

Correlation of Pharmacodynamics with Efficacy in Animal Models

A critical aspect of preclinical development is linking the pharmacodynamic effect of a compound to its efficacy in animal models of disease.

This correlation is essential for selecting the right dose for clinical trials. For instance, in the development of M8891, an inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), researchers measured the accumulation of a MetAP2 substrate in tumor xenografts in mice. nih.gov This pharmacodynamic marker was then correlated with tumor growth inhibition to define the target drug concentration needed for efficacy in humans. nih.gov

Similarly, the pharmacodynamic response to erythropoietin, measured by reticulocyte counts, is closely related to the clinical endpoint of increased hemoglobin levels in treating anemia. youtube.com Establishing such relationships allows for more informed decision-making in drug development. For the PROTAC molecule A947 , an inverse correlation was found between its tissue exposure and pharmacodynamics in tumors, highlighting the importance of understanding tissue-specific drug action. nih.gov

Advanced Analytical and Bioanalytical Methodologies for 4 2 Aminoethyl 2 Hydroxybenzoic Acid

Spectroscopic Techniques in the Analysis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid

Spectroscopic methods are indispensable for confirming the molecular structure and for the detection of 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy provide detailed information about its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 4-(2-Aminoethyl)-2-hydroxybenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl side chain protons, and the acidic/amine protons. The aromatic protons would appear as a set of multiplets in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group would present as two triplets, corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups. The chemical shifts (δ) are quoted in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Distinct signals would be observed for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the two carbons of the ethyl side chain. The chemical shifts in ¹³C NMR are more widely dispersed than in ¹H NMR, often allowing for the unambiguous assignment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) and Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~10-12 (singlet, broad) | ~170-175 |

| Aromatic C-OH | - | ~160-165 |

| Aromatic C-H | ~6.5-7.8 (multiplets) | ~115-135 |

| Aromatic C-CH₂ | - | ~140-145 |

| Aromatic C-COOH | - | ~120-125 |

| Ethyl -CH₂-Ar | ~2.8-3.0 (triplet) | ~35-40 |

| Ethyl -CH₂-NH₂ | ~3.0-3.2 (triplet) | ~40-45 |

| Amine (-NH₂) | ~7.5-8.5 (singlet, broad) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a key analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with a chromatographic separation technique like HPLC or GC, it provides a highly sensitive and selective method for quantification.

In the analysis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid, electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The high-resolution mass spectrum can confirm the molecular formula.

Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include:

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group, resulting in the loss of the ethylamine (B1201723) side chain. libretexts.org

Loss of water: Dehydration involving the hydroxyl and carboxyl groups.

Table 2: Predicted Mass Spectrometry Fragments for 4-(2-Aminoethyl)-2-hydroxybenzoic acid (Molecular Weight: 181.19 g/mol )

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 181 | [M]⁺ | Molecular Ion |

| 164 | [M-NH₃]⁺ | Loss of ammonia |

| 137 | [M-CO₂]⁺ | Loss of carbon dioxide |

| 121 | [M-CH₂CH₂NH₂]⁺ | Cleavage of the ethylamine side chain |

Note: The relative intensities of these fragments can provide further structural clues.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for detecting compounds with chromophores, such as the substituted benzene ring in 4-(2-Aminoethyl)-2-hydroxybenzoic acid. The presence of the hydroxyl and carboxyl groups on the aromatic ring influences the wavelength of maximum absorbance (λmax). A typical UV-Vis spectrum for this compound would exhibit strong absorbance in the UV region, which can be utilized for quantitative analysis using a UV detector in HPLC. unipi.it For the related compound, 4-hydroxybenzoic acid, a UV/Visible spectrum is available as part of the NIST WebBook data. nist.gov

Fluorescence spectroscopy is another sensitive detection method. Molecules that fluoresce absorb light at a specific excitation wavelength and then emit light at a longer wavelength. Phenolic compounds are often fluorescent. A study on the interaction of 4-hydroxybenzoic acid with human serum albumin utilized fluorescence spectroscopy, exciting the sample at 280 nm and observing the emission spectrum. nih.gov This suggests that 4-(2-Aminoethyl)-2-hydroxybenzoic acid is also likely to be fluorescent, providing a basis for highly sensitive detection methods.

Table 3: Representative Spectroscopic Detection Properties

| Technique | Parameter | Expected Value/Range | Reference Compound/Principle |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax (in water/methanol) | ~250-280 nm | Based on 4-hydroxybenzoic acid and other substituted phenols. nist.gov |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | ~280 nm | Based on the intrinsic fluorescence of phenolic compounds. nih.gov |

Chromatographic Separation Methods for 4-(2-Aminoethyl)-2-hydroxybenzoic acid

Chromatographic techniques are essential for separating 4-(2-Aminoethyl)-2-hydroxybenzoic acid from complex mixtures before its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography (GC) can also be employed, typically after derivatization. unipi.it

HPLC is the premier technique for the analysis of non-volatile and polar compounds like 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Reversed-phase HPLC (RP-HPLC) is the most frequently used mode. unipi.it

Method development involves optimizing several parameters:

Stationary Phase: A C18 or C8 column is commonly used, providing a non-polar stationary phase that retains the analyte based on its hydrophobicity. researchgate.net

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the eluent. longdom.orgnih.gov To ensure good peak shape and retention for the acidic analyte, a modifier like formic acid, acetic acid, or phosphoric acid is typically added to the mobile phase to suppress the ionization of the carboxyl group. unipi.itlongdom.org

Detection: UV detection at the λmax of the compound is a common and robust method. unipi.it Coupling HPLC with a mass spectrometer (HPLC-MS) offers higher selectivity and sensitivity, allowing for both quantification and confirmation of identity.

Once developed, the method must be validated according to ICH guidelines to ensure its reliability. longdom.orgnih.gov Validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). longdom.orgnih.gov

Table 4: Typical HPLC Method and Validation Parameters for Analysis of a Hydroxybenzoic Acid Analog

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of 0.1% Phosphoric Acid in Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 230 nm |

| Linearity (r²) | > 0.999 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

| Accuracy (Recovery) | 94.6% to 107.2% |

Data adapted from a validated method for 4-hydroxybenzoic acid. longdom.org

Gas Chromatography (GC) is a powerful separation technique, but it is generally suited for volatile and thermally stable compounds. Direct analysis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid by GC is challenging due to its low volatility and the presence of polar functional groups (-COOH, -OH, -NH₂), which can lead to poor chromatographic performance and thermal decomposition. thermofisher.comsigmaaldrich.com

To overcome these limitations, derivatization is required. sigmaaldrich.comyoutube.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in the -OH, -COOH, and -NH₂ groups are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.comyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. thermofisher.com

Acylation: This involves reacting the analyte with an acylating agent to form esters and amides.

Alkylation: This method converts acidic protons into esters or ethers. youtube.com

After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 5: Derivatization Approaches for GC Analysis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid

| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation | MSTFA | -OH, -COOH, -NH₂ | TMS-ether, TMS-ester, TMS-amine |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH₂ | Trifluoroacetyl ether/amide |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrices

The quantification of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in complex biological matrices necessitates the use of highly selective and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. This hyphenated technique combines the superior separation capabilities of liquid chromatography with the specific and sensitive detection provided by tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is first injected into a liquid chromatograph. The separation of 4-(2-Aminoethyl)-2-hydroxybenzoic acid from other matrix components is commonly achieved using a reversed-phase column, such as a C18 or a biphenyl (B1667301) stationary phase. vu.edu.au The mobile phase often consists of a mixture of an aqueous solution containing a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. nih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for efficient separation of the analyte from endogenous interferences.

Following chromatographic separation, the analyte enters the mass spectrometer. Ionization is typically achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules like 4-(2-Aminoethyl)-2-hydroxybenzoic acid. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. labce.comwikipedia.org In MRM, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of interest), which is then fragmented in the collision cell (q2). The second quadrupole (Q3) is then set to detect a specific product ion resulting from the fragmentation. This precursor-to-product ion transition is highly specific to the target analyte, minimizing the chances of interference from other co-eluting compounds. wikipedia.org

For compounds structurally similar to 4-(2-Aminoethyl)-2-hydroxybenzoic acid, such as other hydroxybenzoic acids, characteristic fragmentation patterns have been identified. For instance, monohydroxybenzoic acids often exhibit a characteristic loss of CO2 (44 Da), leading to a prominent product ion. vu.edu.au While specific MRM transitions for 4-(2-Aminoethyl)-2-hydroxybenzoic acid are not widely published, a plausible transition could involve the selection of its protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion for detection.

Bioanalytical Methods for Quantifying 4-(2-Aminoethyl)-2-hydroxybenzoic acid in Biological Samples (Preclinical)

The development of a robust bioanalytical method is crucial for the accurate quantification of 4-(2-Aminoethyl)-2-hydroxybenzoic acid in preclinical studies, which often involve the analysis of various biological samples such as plasma, urine, and tissue homogenates. These methods must be validated to ensure they meet regulatory standards for accuracy, precision, and reliability. ich.orgeuropa.eu

A comprehensive bioanalytical method encompasses several key stages, including sample collection and handling, sample preparation, chromatographic separation, and detection. Given the complexity of biological matrices, significant emphasis is placed on the sample preparation step to remove interfering substances that could compromise the accuracy of the results. nih.gov

Sample Preparation Strategies for Biological Fluids and Tissues

The primary goal of sample preparation is to extract 4-(2-Aminoethyl)-2-hydroxybenzoic acid from the biological matrix and remove proteins, phospholipids, and other endogenous components that can interfere with the analysis. nih.gov The choice of sample preparation technique depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Protein Precipitation (PPT): This is a straightforward and widely used technique for plasma and serum samples. walshmedicalmedia.com It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins. walshmedicalmedia.com After centrifugation, the supernatant containing the analyte is collected for analysis. While simple and fast, PPT may not provide the cleanest extracts, and residual matrix components can sometimes lead to ion suppression or enhancement in the mass spectrometer.

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of cleanup compared to PPT. This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The selection of the organic solvent is critical and is based on the polarity and solubility of 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Following extraction, the organic layer is evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts. walshmedicalmedia.com It utilizes a solid sorbent packed in a cartridge or a well-plate format. The selection of the sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) is tailored to the properties of the analyte. The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. For a compound like 4-(2-Aminoethyl)-2-hydroxybenzoic acid, which possesses both acidic and basic functional groups, a mixed-mode SPE sorbent could offer superior selectivity.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, and cost-effective. | May result in less clean extracts and potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good cleanup, can remove a wide range of interferences. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High selectivity, provides very clean extracts, and can be automated. | Can be more expensive and requires method development to optimize. |

Method Sensitivity, Selectivity, and Robustness

The performance of a bioanalytical method is defined by several key parameters, including sensitivity, selectivity, and robustness, which are thoroughly evaluated during method validation. ich.orgeuropa.eu

Sensitivity: The sensitivity of an LC-MS/MS method is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For preclinical studies, achieving a low LLOQ is often necessary to accurately characterize the pharmacokinetic profile of a compound. The sensitivity of the method is influenced by the efficiency of the sample preparation, the performance of the LC-MS/MS system, and the ionization efficiency of the analyte.

Selectivity: Selectivity refers to the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and co-administered drugs. gmp-compliance.org In LC-MS/MS, selectivity is primarily achieved through the unique MRM transition of the analyte. During method validation, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure the absence of interfering peaks at the retention time of the analyte.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This demonstrates the reliability of the method during routine use. Robustness is evaluated by introducing small changes to parameters such as mobile phase composition, flow rate, and column temperature and observing the effect on the results. A robust method will show minimal variation in accuracy and precision under these slightly modified conditions.

The validation of these parameters ensures that the bioanalytical method for 4-(2-Aminoethyl)-2-hydroxybenzoic acid is reliable and fit for its intended purpose in preclinical research.

| Parameter | Definition | Assessment During Validation |

| Sensitivity (LLOQ) | The lowest analyte concentration that can be quantified with acceptable accuracy and precision. | Analysis of multiple samples at the proposed LLOQ concentration. |

| Selectivity | The ability to differentiate and quantify the analyte from other components in the sample. | Analysis of blank matrix from multiple sources to check for interferences. |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | Introducing small changes to chromatographic conditions and evaluating the impact on results. |

Research Applications and Potential Strategic Development of 4 2 Aminoethyl 2 Hydroxybenzoic Acid Preclinical/conceptual

4-(2-Aminoethyl)-2-hydroxybenzoic acid as a Research Tool and Chemical Probe

The unique structural features of 4-(2-Aminoethyl)-2-hydroxybenzoic acid, which combine a salicylic (B10762653) acid moiety with an aminoethyl side chain, make it a compelling candidate for development as a chemical probe. Chemical probes are essential small molecules used to study and manipulate biological systems, and the design of such tools is a critical first step in understanding the function of proteins and pathways.

Application in Target Validation Studies

Target validation is a crucial phase in the drug discovery pipeline, confirming that a specific biological target is involved in a disease process. A well-designed chemical probe can be instrumental in this process. For 4-(2-Aminoethyl)-2-hydroxybenzoic acid to be utilized in target validation, its specific biological targets would first need to be identified, likely through techniques such as affinity chromatography or chemoproteomics. Once a target is identified and validated, the compound could be used to probe the physiological and pathological consequences of modulating that target's activity. This would provide strong evidence for or against the target's role in a particular disease, thereby guiding further drug development efforts.

Use in Pathway Elucidation Experiments

Understanding the intricate network of cellular signaling pathways is fundamental to biology and medicine. Chemical probes can be used to dissect these pathways by selectively inhibiting or activating specific proteins. If 4-(2-Aminoethyl)-2-hydroxybenzoic acid is found to interact with a specific protein, it could be employed to study the downstream effects of modulating that protein's activity. For instance, researchers could treat cells with the compound and then use techniques like Western blotting or mass spectrometry-based proteomics to observe changes in the phosphorylation status or expression levels of other proteins in the pathway. This would help to map the connections within the signaling cascade and elucidate the functional role of the target protein.

Conceptual Frameworks for 4-(2-Aminoethyl)-2-hydroxybenzoic acid as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point for the development of a new drug. nih.gov The process involves identifying a compound with promising biological activity and then optimizing its structure to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov The dual functionality of 4-(2-Aminoethyl)-2-hydroxybenzoic acid presents a versatile scaffold for such endeavors.

| Potential Therapeutic Area | Rationale based on Structural Moieties | Initial Preclinical Models |

| Inflammatory Diseases | Presence of salicylic acid-like scaffold | In vitro assays of inflammatory cytokine production in immune cells; In vivo models of arthritis or inflammatory bowel disease. |

| Neurological Disorders | The aminoethylphenyl structure is found in some neurotransmitters and neuromodulators. | In vitro receptor binding assays for neurotransmitter receptors; In vivo models of neurodegenerative diseases or pain. |

| Cancer | Some salicylic acid derivatives have shown anti-proliferative effects. | In vitro cancer cell line proliferation assays; In vivo tumor xenograft models. |

Theoretical Considerations for Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer and infectious diseases. nih.gov The theoretical basis for using 4-(2-Aminoethyl)-2-hydroxybenzoic acid in a combination regimen would depend on its specific mechanism of action. If the compound targets a pathway that is complementary to that of an existing drug, a synergistic effect might be achieved. For example, if it were found to inhibit a pro-survival pathway in cancer cells, it could be combined with a cytotoxic agent to enhance cell killing. Preclinical evaluation of such combinations would involve in vitro and in vivo studies to assess for synergy and to understand the molecular basis of any observed interactions.

Advanced Delivery Systems for Preclinical Research

The effective delivery of a compound to its site of action is a major challenge in drug development. Advanced delivery systems aim to improve the bioavailability, stability, and targeting of therapeutic agents. sigmaaldrich.comnih.govnih.gov For a novel compound like 4-(2-Aminoethyl)-2-hydroxybenzoic acid, the development of an appropriate delivery system would be a key part of its preclinical characterization.

Initial research would focus on characterizing the physicochemical properties of the compound, such as its solubility and stability, to determine the most suitable formulation strategy. Depending on these properties and the intended therapeutic application, a variety of advanced delivery systems could be explored.

| Delivery System | Potential Application for 4-(2-Aminoethyl)-2-hydroxybenzoic acid | Preclinical Research Focus |

| Liposomes | Encapsulation of the compound to improve solubility and prolong circulation time. nih.gov | Formulation development, in vitro release studies, pharmacokinetic profiling in animal models. |

| Polymeric Nanoparticles | Controlled release of the compound and potential for surface modification for targeted delivery. | Polymer selection, nanoparticle characterization, in vivo biodistribution studies. |

| Topical Formulations | For potential dermatological applications, delivering the compound directly to the skin. | Formulation of creams or gels, skin permeation studies using ex vivo models. |

The preclinical development of advanced delivery systems for 4-(2-Aminoethyl)-2-hydroxybenzoic acid would be an iterative process, with in vitro and in vivo data feeding back to optimize the formulation and enhance its therapeutic potential.

Evaluation of Novel Formulation Approaches

The evaluation of novel formulation approaches for 4-(2-Aminoethyl)-2-hydroxybenzoic acid is contingent upon initial physicochemical characterization of the compound, which is not currently available in the public domain. The solubility, permeability, and stability of the active pharmaceutical ingredient (API) are key determinants for selecting an appropriate formulation strategy.

Assuming future research provides this fundamental data, several novel formulation approaches could be explored to optimize the delivery and therapeutic potential of 4-(2-Aminoethyl)-2-hydroxybenzoic acid. These could include:

Lipid-Based Formulations: For compounds with poor aqueous solubility, lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) could be investigated. These formulations can enhance the solubility and oral absorption of lipophilic drugs.

Polymeric Nanoparticles: Encapsulating 4-(2-Aminoethyl)-2-hydroxybenzoic acid within biodegradable polymeric nanoparticles could offer advantages such as controlled release, protection from degradation, and potential for targeted delivery to specific tissues or cells.

Amorphous Solid Dispersions: If the compound is crystalline with poor solubility, creating an amorphous solid dispersion with a hydrophilic polymer could significantly enhance its dissolution rate and bioavailability.

The selection and development of any formulation would require extensive in vitro characterization and subsequent in vivo evaluation in animal models to confirm improved pharmacokinetic performance and efficacy.

Future Research Directions and Unanswered Questions for 4 2 Aminoethyl 2 Hydroxybenzoic Acid

Exploration of Undiscovered Biological Activities and Targets

The structural framework of 4-(2-Aminoethyl)-2-hydroxybenzoic acid is a hybrid of motifs found in numerous biologically active molecules. The parent structure, hydroxybenzoic acid, and its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and hypoglycemic properties. globalresearchonline.netresearchgate.net This suggests that 4-(2-Aminoethyl)-2-hydroxybenzoic acid could possess a similarly diverse, or perhaps entirely novel, range of activities.

Future research should prioritize broad-based screening to uncover its biological functions. Initial investigations could explore its potential as an antimicrobial agent, given the known properties of related phenolic acids. globalresearchonline.net Furthermore, the presence of the phenolic hydroxyl group warrants investigation into its antioxidant capabilities. nih.gov More complex activities, such as anti-inflammatory effects, potentially through the modulation of pathways involving cyclooxygenase (COX) enzymes, or neuroprotective effects, by targeting enzymes like acetylcholinesterase, are also plausible avenues for exploration based on studies of similar benzoic acid derivatives. mdpi.commdpi.com Derivatives of 2-hydroxybenzoic acid have also been identified as inhibitors of sirtuin deacetylases like SIRT5, which are involved in metabolic regulation and cancer, presenting another potential target class for investigation. nih.gov The unique aminoethyl group could confer novel target specificity or cell permeability, distinguishing its activity profile from that of its parent compounds. Identifying its specific molecular targets through techniques like affinity chromatography or cellular thermal shift assays (CETSA) will be a crucial step in elucidating its mechanism of action.

Table 1: Potential Biological Activities of 4-(2-Aminoethyl)-2-hydroxybenzoic acid Based on Structurally Related Compounds

| Potential Biological Activity | Rationale Based on Related Compounds | Potential Molecular Target(s) | Reference(s) |

| Antimicrobial | p-Hydroxybenzoic acid and its esters (parabens) are widely used as antimicrobial preservatives. | Bacterial/Fungal cellular enzymes, cell membrane integrity | globalresearchonline.netresearchgate.net |

| Antioxidant | Hydroxybenzoic acids are known to scavenge free radicals due to their phenolic structure. | Reactive Oxygen Species (ROS) | nih.gov |

| Anti-inflammatory | Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives are classic NSAIDs. | Cyclooxygenase (COX) enzymes | mdpi.com |

| Neuroprotective | Certain hydroxybenzoic acids have shown inhibitory activity against acetylcholinesterase. | Acetylcholinesterase (AChE) | mdpi.com |

| Anticancer | Some hydroxybenzoic acid derivatives show anti-proliferative effects on cancer cell lines. | Cell cycle regulators (e.g., p21), SIRT5 | nih.govnih.govnih.gov |

| Hypoglycemic | p-Hydroxybenzoic acid has been shown to decrease plasma glucose in diabetic rat models. | Glucose transporters, peripheral glucose consumption pathways | globalresearchonline.net |

Advanced Structural Biology Studies of 4-(2-Aminoethyl)-2-hydroxybenzoic acid-Target Complexes

Once a biological target for 4-(2-Aminoethyl)-2-hydroxybenzoic acid is identified, understanding the precise molecular interactions between the compound and its target is paramount. Advanced structural biology techniques are indispensable for this purpose. nih.gov Determining the three-dimensional structure of the compound bound to its target protein can provide invaluable insights into its mechanism of action and pave the way for structure-based drug design.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standard for visualizing these interactions at an atomic level. nih.gov A high-resolution crystal or cryo-EM structure of a 4-(2-Aminoethyl)-2-hydroxybenzoic acid-target complex would reveal the specific binding pocket and the key amino acid residues involved in the interaction. It would clarify the roles of the hydroxyl, carboxyl, and aminoethyl groups in binding, highlighting which hydrogen bonds, hydrophobic interactions, or ionic bonds are critical for affinity and selectivity. nih.gov This structural information is essential for rationally designing second-generation analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov Furthermore, computational methods like molecular docking and molecular dynamics simulations can complement experimental data, helping to predict binding modes and rationalize structure-activity relationships (SAR). nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in 4-(2-Aminoethyl)-2-hydroxybenzoic acid Research

To gain a holistic understanding of the biological effects of 4-(2-Aminoethyl)-2-hydroxybenzoic acid, research must look beyond a single target or pathway. The integration of "omics" technologies, such as proteomics and metabolomics, offers a systems-level perspective on the cellular response to the compound.

Proteomics can identify global changes in protein expression within cells or tissues following treatment with the compound. This can uncover off-target effects, reveal downstream signaling pathways that are modulated, and help identify biomarkers of the compound's activity. Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a system and reveal how 4-(2-Aminoethyl)-2-hydroxybenzoic acid perturbs specific metabolic pathways. This could be particularly insightful for investigating potential effects on glucose metabolism or amino acid pathways. nih.gov Together, these technologies can generate comprehensive datasets that help to build a detailed picture of the compound's mechanism of action, identify potential safety liabilities, and discover unexpected therapeutic applications.

Table 2: Application of Omics Technologies in Future 4-(2-Aminoethyl)-2-hydroxybenzoic acid Research

| Omics Technology | Key Questions to Address | Potential Outcomes |

| Proteomics | - What proteins does the compound directly or indirectly interact with?- How does cellular protein expression change upon treatment?- Are specific signaling pathways activated or inhibited? | - Identification of novel targets and off-targets.- Elucidation of downstream mechanisms.- Discovery of pharmacodynamic biomarkers. |

| Metabolomics | - How is the compound metabolized by the cell?- Does the compound alter key metabolic pathways (e.g., glycolysis, lipid metabolism)?- What are the metabolic signatures of the compound's activity? | - Characterization of metabolic stability and byproducts.- Understanding of metabolic-level mechanisms of action.- Identification of metabolic biomarkers of efficacy or toxicity. |

| Transcriptomics | - Which genes are up- or down-regulated following exposure?- What transcription factors are mediating these changes? | - Insight into the primary cellular response.- Generation of hypotheses about upstream signaling events. |

Addressing Challenges in Preclinical Translational Research for 4-(2-Aminoethyl)-2-hydroxybenzoic acid